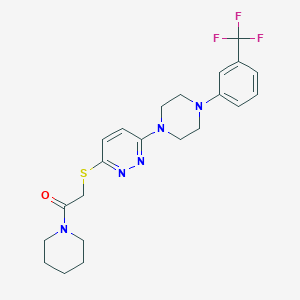

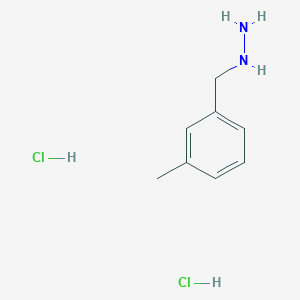

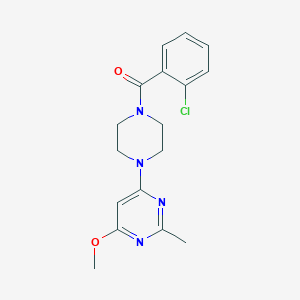

![molecular formula C16H11BrO3 B2492292 5-[(6-溴-2-萘氧基)甲基]呋喃-2-甲醛 CAS No. 438220-10-1](/img/structure/B2492292.png)

5-[(6-溴-2-萘氧基)甲基]呋喃-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan derivatives, including those similar to “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde,” often involves halogenation and alkylation reactions. A notable method for synthesizing furan carboxylic acids and their esters includes the bromination of methyl furan-2-carboxylate in the presence of aluminium chloride, leading to various dibromo-esters and chloro-esters, depending on the solvent and conditions used (Chadwick, Chambers, Meakins, & Snowden, 1973). The synthesis of related naphtho[2,1-b]furan derivatives through reactions involving hydrazine hydrate and acetophenones has been documented, indicating a broad range of potential synthetic pathways for similar compounds (Kumaraswamy, Chandrashekhar, Shivakumar, Prathima Mathias, Mahadevan, & Vaidya, 2008).

Molecular Structure Analysis

The molecular structure of furan derivatives can be significantly influenced by substituents and the synthetic pathway. The presence of a bromo-naphthyloxy group in “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde” suggests a complex interaction between the furan core and the bulky naphthyl group. Research on similar compounds shows that substituent effects play a crucial role in the synthesis and properties of the molecules, affecting their yield and stability (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).

Chemical Reactions and Properties

Furan derivatives undergo a variety of chemical reactions, including electrophilic substitutions and hydrogenation. The bromo and aldehyde functional groups in “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde” are reactive sites that can participate in further chemical transformations. For instance, furan-2-carbaldehydes serve as C1 building blocks for the synthesis of bioactive compounds through photocatalytic C–C bond cleavage, highlighting the reactivity and versatility of furan-based aldehydes (Yu, Zhang, Qin, Wang, Ren, & He, 2018).

科学研究应用

合成和化学反应

- 合成技术: 研究已经证明了合成呋喃-和噻吩-2-羧酸及其各种取代物的方法,包括在铝氯化物存在下对呋喃-2-甲醛进行溴化,突显了可能导出复杂化合物如5-[(6-溴-2-萘氧基)甲基]呋喃-2-甲醛 (Chadwick, Chambers, Meakins, & Snowden, 1973) 的途径。

- 反应性和形成: 对取代呋喃-和噻吩-2-甲醛的研究探索了它们的反应性,为了解类似化合物的化学行为提供了见解 (Chadwick, Chambers, Hargraves, Meakins, & Snowden, 1973)。

生物医学研究

- 抗肿瘤性质: 某些衍生物,如5-(羟甲基)呋喃-2-甲醛,已显示出抑制肿瘤细胞增殖的潜力,暗示了相关化合物的潜在生物医学应用 (Jia et al., 2015)。

- 神经保护活性: 结构类似于5-[(6-溴-2-萘氧基)甲基]呋喃-2-甲醛的化合物显示出对细胞损伤的神经保护活性,表明在神经学应用中具有潜力 (Li et al., 2016)。

化学和物理性质

- 热力学性质: 对呋喃-2-甲醛及其衍生物的研究,包括它们的热力学性质,为了解类似化合物的稳定性和反应性提供了关键信息 (Dibrivnyi et al., 2015)。

光催化应用

- 光催化: 研究已经探索了将呋喃-2-甲醛用作无配体的光催化C-C键断裂中的C1构建块,这在合成具有生物活性化合物方面可能是相关的 (Yu et al., 2018)。

安全和危害

While specific safety and hazard information for “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde” is not available, related compounds such as 5-Bromo-2-furaldehyde have been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

属性

IUPAC Name |

5-[(6-bromonaphthalen-2-yl)oxymethyl]furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c17-13-3-1-12-8-14(4-2-11(12)7-13)19-10-16-6-5-15(9-18)20-16/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHMLEYFTPPIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

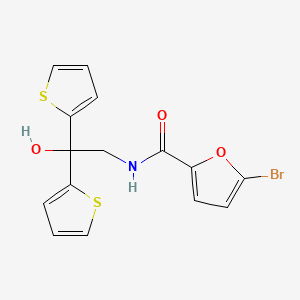

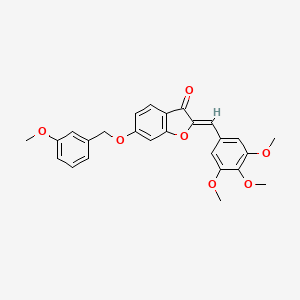

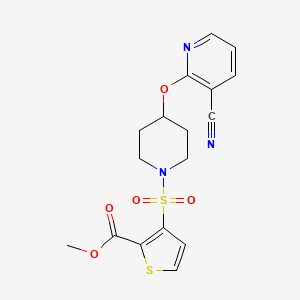

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2492222.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492232.png)